Diftalone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

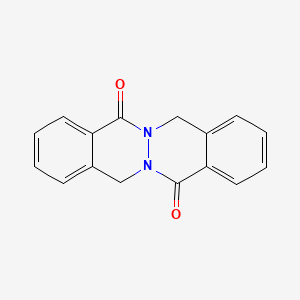

ジフタロンは、アラジオンとしても知られており、非ステロイド性抗炎症薬です。ジフタロンは、分子式C16H12N2O2を持つ低分子薬です。 ジフタロンは、その抗炎症作用について研究されており、関節リウマチなどの炎症性疾患の治療において潜在的な可能性を示しています .

準備方法

合成経路と反応条件

ジフタロンの合成は、フタル酸無水物をヒドラジンと反応させてフタラジン-1,4-ジオンを生成することから始まります。この中間体をさらに反応させるとジフタロンが生成されます。 反応条件としては、通常、エタノールやメタノールなどの適切な溶媒中で、反応物を還流条件下で加熱することが含まれます .

工業的生産方法

ジフタロンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、大きな反応器を使用し、反応条件を厳密に制御して、最終生成物の高収率と純度を確保することが含まれます。 工業的な環境では、反応パラメータを監視および制御するための自動化システムの使用が一般的です .

化学反応解析

反応の種類

ジフタロンは、次のような様々な化学反応を起こします。

酸化: ジフタロンは酸化されて、対応するキノンを生成します。

還元: ジフタロンを還元すると、ジヒドロ誘導体が生成されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主な生成物

酸化: キノン

還元: ジヒドロ誘導体

置換: ハロゲン化誘導体

科学研究への応用

ジフタロンは、その抗炎症作用について広く研究されてきました。ジフタロンは、関節リウマチなどの炎症性疾患の治療において潜在的な可能性を示しています。さらに、ジフタロンは、酵素誘導とその潜在的な発がん性について調査されてきました。 研究によると、ジフタロンは肝ミクロソーム酵素を誘導し、動物モデルで肝細胞腫瘍と関連付けられています .

化学反応の分析

Types of Reactions

Diftalone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Dihydro derivatives

Substitution: Halogenated derivatives

科学的研究の応用

Rheumatoid Arthritis

Diftalone has been extensively studied for its effectiveness in treating rheumatoid arthritis. Several clinical trials have demonstrated its efficacy and safety compared to traditional treatments.

- Clinical Trials : A double-blind study involving thirty patients compared the effectiveness of this compound with phenylbutazone over twelve weeks. The results indicated that both drugs provided clinical improvement; however, patients receiving this compound reported fewer side effects and a significant reduction in erythrocyte sedimentation rate (ESR) .

- Long-term Efficacy : Another multi-center double-blind crossover study involving seventy patients showed that this compound was comparable to indomethacin in terms of efficacy, with a notable reduction in ESR observed only in the this compound group .

Subacute Thyroiditis

This compound has also been explored for treating subacute thyroiditis. A study conducted on thirty patients demonstrated that this compound effectively reduced inflammation associated with this condition, showcasing its versatility beyond rheumatoid arthritis .

Comparative Efficacy

The following table summarizes the results from key clinical studies comparing this compound with other anti-inflammatory agents:

Safety Profile

This compound is generally well-tolerated among patients, with studies indicating that it has a favorable safety profile compared to other anti-inflammatory medications. Side effects are reported less frequently than with traditional non-steroidal anti-inflammatory drugs like phenylbutazone and indomethacin .

Case Studies

Case Study 1: Rheumatoid Arthritis Management

A patient with long-standing rheumatoid arthritis was treated with this compound as part of a clinical trial. Over twelve weeks, the patient experienced significant pain relief and improved joint function, corroborated by laboratory tests showing reduced inflammatory markers.

Case Study 2: Treatment of Subacute Thyroiditis

In another case involving a patient diagnosed with subacute thyroiditis, treatment with this compound resulted in marked improvement in symptoms such as neck pain and tenderness within two weeks of therapy.

作用機序

ジフタロンは、プロスタグランジンの合成に関与するシクロオキシゲナーゼ酵素の活性を阻害することで、その抗炎症作用を発揮します。プロスタグランジンは炎症の仲介物質であり、その阻害により、炎症と痛みが軽減されます。 ジフタロンは、炎症反応に関与する他の分子標的や経路にも影響を与えます .

類似化合物との比較

ジフタロンは、フェニルブタゾンなどの他の非ステロイド性抗炎症薬に似ています。ジフタロンは、酵素誘導と潜在的な発がん性に関して異なるプロファイルを示しています。フェニルブタゾンとは異なり、ジフタロンは動物モデルで肝細胞腫瘍と関連付けられています。 他の類似化合物には、インドメタシンやフェナセチンなどがあります。これらは抗炎症作用を示しますが、吸収と代謝のプロファイルが異なります .

生物活性

Diftalone, chemically known as 2-(4-dimethylaminophenyl)-2-(4-nitrophenyl) acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, including its mechanisms of action, comparative efficacy, and clinical applications, supported by data tables and research findings.

This compound has the molecular formula C16H12N2O2 and features a complex structure that contributes to its biological activity. The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins—biological compounds that mediate inflammation and pain.

Comparative Efficacy

Research indicates that this compound exhibits significant anti-inflammatory effects, often demonstrating greater efficacy than traditional NSAIDs such as phenylbutazone and aspirin, although it is less potent than indomethacin. A comparative analysis of this compound with other NSAIDs is illustrated in the following table:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Indomethacin | Similar NSAID class | Strong anti-inflammatory | More potent than this compound |

| Phenylbutazone | Similar structure | Anti-inflammatory | Less potent than this compound |

| Aspirin | Aspirin-like structure | Analgesic properties | Acetylated salicylic acid |

| Ibuprofen | Similar NSAID class | Anti-inflammatory | Widely used for pain relief |

This compound's unique chemical structure allows for specific interactions within biological systems, enhancing its therapeutic potential in treating various inflammatory conditions.

Efficacy in Rheumatoid Arthritis

A notable study involved a double-blind clinical trial comparing this compound to phenylbutazone in patients with rheumatoid arthritis. The trial included 30 patients who received progressively decreasing doses over 12 weeks. Results indicated that both drugs led to clinical improvement; however, patients treated with this compound reported fewer side effects and a significant reduction in the erythrocyte sedimentation rate (ESR) .

Long-Term Study Outcomes

In a multi-center double-blind crossover study involving 70 hospitalized patients with rheumatoid arthritis, this compound demonstrated effective therapeutic activity. The study highlighted its safety profile and acceptable tolerability compared to other NSAIDs .

Case Studies

Case studies have further validated the effectiveness of this compound in clinical settings:

- Treatment of Subacute Thyroiditis : this compound was found to significantly reduce inflammation and pain associated with this condition, showcasing its utility beyond traditional rheumatological applications.

- Comparative Analysis with Other Treatments : A comprehensive review highlighted that while this compound is effective, its long-term benefits compared to other agents like indomethacin require further investigation .

特性

CAS番号 |

21626-89-1 |

|---|---|

分子式 |

C16H12N2O2 |

分子量 |

264.28 g/mol |

IUPAC名 |

5,12-dihydrophthalazino[3,2-b]phthalazine-7,14-dione |

InChI |

InChI=1S/C16H12N2O2/c19-15-13-7-3-1-5-11(13)9-17-16(20)14-8-4-2-6-12(14)10-18(15)17/h1-8H,9-10H2 |

InChIキー |

CXSJGNHRBWJXEA-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C(=O)N3N1C(=O)C4=CC=CC=C4C3 |

正規SMILES |

C1C2=CC=CC=C2C(=O)N3N1C(=O)C4=CC=CC=C4C3 |

外観 |

Solid powder |

Key on ui other cas no. |

21626-89-1 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

aladione diftalone L 5418 phthalazino-(2,3-b)-phthalazine-5,12(7H,14H)-dione |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。